molecular formula C11H14ClNO2S2 B2885153 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE CAS No. 1448033-92-8

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2885153
CAS No.: 1448033-92-8
M. Wt: 291.81
InChI Key: PTVCYKDBMXDUEI-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a thiophene ring, a chloro substituent, and a methoxytetrahydrothiophene moiety. This compound has been studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 5-chlorothiophene-2-carbonyl chloride, which is then reacted with (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chloro substituent on the thiophene ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the methoxytetrahydrothiophene moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for Factor Xa make it a valuable compound for further research and development in anticoagulant therapy.

Biological Activity

5-Chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered attention for their potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structural characteristics that contribute to its pharmacological properties.

Structure and Synthesis

The compound features a thiophene ring, a common scaffold in medicinal chemistry known for its diverse biological properties. The synthesis typically involves the functionalization of the thiophene nucleus to enhance its interaction with biological targets. The presence of the chloro group and the methoxy-thiolan moiety are crucial for modulating its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds are often evaluated against various cancer cell lines to determine their efficacy.

  • Mechanism of Action :
    • Thiophene derivatives are believed to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. For instance, compounds similar to this compound have shown significant activity against Hep3B cells with IC50 values indicating potent cytotoxic effects .
  • Case Studies :
    • A study demonstrated that certain thiophene carboxamides exhibited IC50 values as low as 5.46 µM against Hep3B cells, suggesting strong anticancer activity. The compounds induced morphological changes in cancer cells, leading to aggregated spheroid formations indicative of disrupted cellular processes .
    • Another related compound was shown to induce apoptotic pathways through caspase activation and mitochondrial dysfunction, reinforcing the potential of thiophene derivatives in cancer treatment .

Comparative Efficacy

The following table summarizes the IC50 values of various thiophene carboxamide derivatives against different cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHep3BTBDTubulin binding, cell cycle arrest
Thiophene Carboxamide Derivative 2bHep3B5.46Microtubule disruption
Thiophene Carboxamide Derivative 2eHep3B12.58Microtubule disruption

Structural Insights

The structural characteristics of thiophene derivatives play a pivotal role in their biological activity:

  • Aromaticity : The high aromaticity of the thiophene ring enhances interactions with biological targets.
  • Halogen Substitution : The presence of halogens can influence lipophilicity and binding affinity, impacting overall bioactivity.
  • Substituent Effects : Variations in substituents (e.g., methoxy groups) can modulate pharmacokinetic properties and enhance selectivity towards cancer cells.

Properties

IUPAC Name

5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S2/c1-15-11(4-5-16-7-11)6-13-10(14)8-2-3-9(12)17-8/h2-3H,4-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVCYKDBMXDUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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